![molecular formula C23H25N3O4S B2662173 1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide CAS No. 866811-84-9](/img/structure/B2662173.png)
1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide involves several steps, typically starting with the preparation of the quinoline core. The quinoline derivative is then functionalized with a benzenesulfonyl group and subsequently reacted with piperidine-4-carboxamide. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity . Industrial production methods may include optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline core or the piperidine ring.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction for forming carbon-carbon bonds in this compound. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide include other quinoline derivatives and piperidine-containing molecules. These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical and biological properties. For example, pyrrolidine derivatives also exhibit significant biological activity but differ in their ring structure and substituents .
Biological Activity
1-[3-(Benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and cellular regulation. This article explores its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships based on diverse research findings.
The compound operates primarily as an AMP-activated protein kinase (AMPK) activator. AMPK plays a crucial role in cellular energy homeostasis and metabolism. By activating AMPK, the compound can potentially induce metabolic changes that inhibit tumor growth and promote cellular senescence in cancer cells.
Structure-Activity Relationship (SAR)
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of piperidine derivatives. For instance, variations in the sulfonyl group and quinoline moiety significantly influence the compound's potency against various cancer cell lines.
Compound Variant | Structural Modification | Biological Activity |
---|---|---|
Original Compound | None | Baseline Activity |
Variant A | Increased Ethoxy Group | Enhanced Potency |
Variant B | Altered Sulfonyl Group | Reduced Cytotoxicity |
Antiproliferative Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against melanoma cells. For example, a focused library screening revealed that this compound induced senescence-like changes in A375 melanoma cells without affecting normal cell viability, indicating a selective action against cancerous cells .
Case Study 1: Melanoma Treatment
A study conducted on human melanoma A375 cells showed that treatment with the compound led to a marked decrease in cell proliferation. The compound was found to induce apoptosis through the activation of AMPK pathways, which subsequently triggered downstream effects leading to cell cycle arrest.
Case Study 2: In Vivo Efficacy
In vivo studies using mouse models have indicated that oral administration of the compound resulted in significant tumor reduction compared to control groups. The efficacy was attributed to both direct cytotoxic effects on tumor cells and indirect effects mediated through metabolic modulation .
Cytotoxicity Profile
The cytotoxic effects were evaluated using various cancer cell lines alongside non-cancerous controls. The half-maximal inhibitory concentration (IC50) values were determined using standard assays:
Cell Line | IC50 (µM) | Selectivity Index (SI) |
---|---|---|
A375 (Melanoma) | 5.2 | >12 |
HaCaT (Non-cancer) | 62.5 |
The selectivity index indicates that the compound is significantly less toxic to normal cells compared to cancer cells, showcasing its potential for therapeutic applications.
Properties
IUPAC Name |
1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-2-30-17-8-9-20-19(14-17)22(26-12-10-16(11-13-26)23(24)27)21(15-25-20)31(28,29)18-6-4-3-5-7-18/h3-9,14-16H,2,10-13H2,1H3,(H2,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYQFEGAVBHOIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.